molecular formula C16H14BrF3N4O B2750677 5-bromo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)nicotinamide CAS No. 2034230-50-5

5-bromo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)nicotinamide

Cat. No.: B2750677
CAS No.: 2034230-50-5
M. Wt: 415.214
InChI Key: RMNFOEYXZZLZSH-UHFFFAOYSA-N
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Description

5-bromo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)nicotinamide is a synthetic small molecule of significant interest in medicinal chemistry and preclinical research, particularly in the field of ion channel modulation. The compound features a distinct molecular architecture, incorporating a nicotinamide core linked to a pyrrolidine-substituted pyridine ring. The strategic placement of a bromo moiety and a trifluoromethyl (CF3) group is a hallmark of modern drug design; the bromo group can serve as a handle for further synthetic elaboration via cross-coupling reactions, while the trifluoromethyl group is widely recognized for enhancing a compound's metabolic stability, lipophilicity, and binding affinity through its strong electron-withdrawing properties and contribution to hydrophobic interactions . This compound is primarily valued for its potential as a voltage-gated sodium channel (Nav) inhibitor, with a specific research focus on the Nav1.8 subtype. Nav1.8 is a pain-related sodium channel isoform that is a prominent non-opioid target for the development of new analgesic agents . Researchers can utilize this compound as a chemical tool to investigate the pathophysiology of neuropathic pain, inflammatory pain, and other neurological disorders linked to sodium channel dysfunction. Its mechanism of action is hypothesized to involve binding to the Nav1.8 channel, stabilizing its inactivated state, and thereby reducing neuronal excitability. The chemical structure of this agent, which includes a 2-amino-n-heteroaryl-nicotinamide scaffold, aligns with a class of compounds described in patent literature as selective Nav1.8 inhibitors . Beyond its application in pain research, the molecule serves as a versatile intermediate for chemical synthesis. The reactivity of the bromine atom on the nicotinamide ring enables further functionalization through metal-catalyzed reactions, such as Suzuki or Sonogashira couplings, allowing researchers to create a library of analogs for structure-activity relationship (SAR) studies. This compound is supplied for research purposes only and is strictly not intended for diagnostic, therapeutic, or any other human use. Handling should only be performed by qualified professionals in a controlled laboratory setting, in accordance with all applicable safety regulations.

Properties

IUPAC Name

5-bromo-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrF3N4O/c17-12-5-10(6-21-8-12)15(25)23-13-3-4-24(9-13)14-2-1-11(7-22-14)16(18,19)20/h1-2,5-8,13H,3-4,9H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNFOEYXZZLZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC(=CN=C2)Br)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)nicotinamide typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Pyrrolidine Ring: Starting with a suitable pyridine derivative, the pyrrolidine ring can be constructed through a cyclization reaction. This often involves the use of reagents like sodium hydride (NaH) and a suitable halide.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a reagent such as trifluoromethyl iodide (CF3I) in the presence of a base.

    Bromination: The bromine atom is typically introduced through an electrophilic bromination reaction using bromine (Br2) or N-bromosuccinimide (NBS).

    Nicotinamide Coupling: The final step involves coupling the pyrrolidine derivative with nicotinamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be performed on the nicotinamide moiety using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduced forms of the nicotinamide moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. Studies indicate that derivatives of nicotinamide can induce apoptosis in various cancer cell lines while exhibiting low toxicity towards normal cells. For example, related compounds have been noted to inhibit tumor growth in murine models by affecting key signaling pathways involved in cell survival and proliferation.

Antimicrobial Properties : Preliminary studies suggest that the compound exhibits significant antibacterial activity against resistant strains like Klebsiella pneumoniae. The presence of the bromine atom enhances its reactivity, potentially increasing its antimicrobial potency.

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions : The compound can participate in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This reaction is notable for its mild conditions and functional group tolerance, making it valuable for synthesizing complex organic molecules.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

  • Bromination : The introduction of bromine enhances antimicrobial activity.
  • Heterocyclic Rings : The presence of trifluoromethyl and pyridine rings significantly contributes to the compound's interaction with biological targets.

Case Studies

Several case studies highlight the efficacy and potential applications of related compounds:

  • Antibacterial Study : A derivative was evaluated against New Delhi Metallo-beta-lactamase-producing strains, demonstrating promising results in inhibiting bacterial growth.
  • Anticancer Evaluation : In vitro studies indicated that similar nicotinamide derivatives inhibited cancer cell proliferation with IC50 values significantly lower than conventional chemotherapeutics, suggesting a potential for developing new cancer therapies.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)nicotinamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The bromine atom may participate in halogen bonding with biological targets, while the nicotinamide moiety can interact with enzymes involved in NAD+ metabolism.

Comparison with Similar Compounds

Key Observations

Substituent Effects :

  • The target compound’s trifluoromethylpyridine substituent likely increases lipophilicity compared to methylpyridine in compound 42 or chlorodifluoromethoxyphenyl in . This could enhance membrane permeability but reduce aqueous solubility.
  • Bromine vs. Chlorine : Bromine’s larger atomic size (present in the target and compound 42) may create stronger van der Waals interactions in binding pockets compared to chlorine (compound 41) .

Synthesis Yields: Compound 42 achieved a 100% yield via direct amidation, suggesting efficient coupling under optimized conditions .

Spectral Data :

  • The target compound’s ¹H NMR would likely show distinct shifts for the trifluoromethylpyridine protons (e.g., deshielding near δ 8.5–9.0 ppm) and pyrrolidine protons (δ 3.0–4.0 ppm), differing from compound 42’s methylpyridine signals .

Biological Activity

5-bromo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)nicotinamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its synthesis, biological properties, and therapeutic implications based on recent studies and case reports.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available pyridine derivatives. The synthetic route often includes the introduction of the trifluoromethyl group and subsequent bromination, followed by coupling with nicotinamide derivatives.

Anticancer Properties

Recent studies indicate that compounds containing trifluoromethyl groups exhibit enhanced anticancer activity. For instance, a structure–activity relationship (SAR) analysis has shown that the incorporation of trifluoromethyl moieties can significantly increase the potency against various cancer cell lines. In vitro assays demonstrated that related compounds inhibited cell proliferation at low micromolar concentrations, suggesting that this compound may possess similar properties .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. A study reported that derivatives with similar structures exhibited significant antifungal activity against Candida species, with minimum inhibitory concentrations (MICs) lower than those of standard antifungal agents like fluconazole. This suggests a potential application in treating fungal infections .

TRPA1 Channel Inhibition

The compound is noted for its ability to inhibit the transient receptor potential ankyrin 1 (TRPA1) ion channels, which are implicated in pain pathways. Inhibition of TRPA1 can lead to analgesic effects, making it a candidate for developing pain relief medications. The mechanism involves modulation of ion channel activity, which could be beneficial in managing neuropathic pain conditions .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Pain Management : A clinical trial involving a related compound demonstrated significant reductions in pain scores among patients with neuropathic pain when treated with TRPA1 inhibitors.
  • Cancer Treatment : Another study reported that a derivative of this compound showed promise in vivo against tumor growth in xenograft models, indicating its potential as an anticancer agent.

Research Findings and Data Tables

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Target IC50/MIC (µM) Reference
AnticancerVarious cancer cell lines< 10
AntifungalCandida spp.< 8
TRPA1 InhibitionPain pathwaysIC50 ~ 20

Q & A

Q. What are the key synthetic pathways for 5-bromo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)nicotinamide, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of brominated pyridine derivatives with pyrrolidinyl-nicotinamide precursors. A common approach involves:
  • Step 1 : Activation of the pyridine ring via halogenation (e.g., bromination at position 5) .
  • Step 2 : Formation of the pyrrolidine-3-yl linker through nucleophilic substitution or Buchwald-Hartwig amination .
  • Step 3 : Final amide coupling using reagents like HATU or EDCI in solvents such as THF or DMF .
    Characterization :
  • TLC monitors reaction progress (Rf values compared to standards).
  • NMR (¹H/¹³C) confirms structural integrity (e.g., δ ~8.5 ppm for pyridine protons, δ ~170 ppm for carbonyl carbons).
  • Mass Spectrometry (ESI-MS) validates molecular weight (e.g., [M+H]⁺ ≈ 415.2 Da) .

Q. Which solvents and reaction conditions optimize purification of this compound?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (THF, DMF) enhance solubility during coupling. For crystallization, use ethanol/water mixtures .
  • Chromatography : Silica gel column chromatography with gradients of ethyl acetate/hexane (20–50%) resolves polar intermediates.
  • Purity Assessment : HPLC with a C18 column (ACN/water + 0.1% TFA) confirms >95% purity. Retention times vary based on substituent hydrophobicity .

Q. How do structural modifications (e.g., bromine, trifluoromethyl groups) influence solubility and stability?

  • Methodological Answer :
  • Bromine : Increases molecular weight and lipophilicity (logP ↑), reducing aqueous solubility.
  • Trifluoromethyl : Enhances metabolic stability and electron-withdrawing effects, altering reactivity in cross-coupling reactions .
  • Experimental Testing :
  • Solubility: Measure in PBS (pH 7.4) via nephelometry.
  • Stability: Incubate in simulated gastric fluid (pH 2) and monitor degradation via HPLC .

Advanced Research Questions

Q. How can computational methods predict reactivity and optimize synthetic routes?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model transition states for key steps (e.g., amide bond formation).
  • Reaction Path Search : Tools like GRRM or AFIR identify low-energy pathways, reducing trial-and-error experimentation .
  • Case Study : ICReDD’s approach integrates computed activation barriers with experimental feedback to prioritize high-yield conditions (e.g., THF vs. DMF for coupling efficiency) .

Q. How can researchers resolve contradictions in biological activity data across assays?

  • Methodological Answer :
  • Hypothesis Testing :

Verify target engagement via SPR or thermal shift assays.

Assess off-target effects using kinase profiling panels.

  • Data Normalization :
  • Use standardized positive controls (e.g., staurosporine for kinase inhibition).
  • Apply statistical correction (e.g., Benjamini-Hochberg) for high-throughput screens .
  • Example : Discrepancies in IC50 values may arise from assay buffer ionic strength or DMSO concentration variations (>1% DMSO alters protein stability) .

Q. What strategies improve yield in large-scale synthesis while minimizing impurities?

  • Methodological Answer :
  • Factorial Design : Optimize variables (temperature, catalyst loading, solvent ratio) using a 2³ factorial matrix. For example:
FactorLow LevelHigh Level
Temperature60°C100°C
Catalyst Loading5 mol%10 mol%
Solvent (THF:H2O)9:17:3
  • Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 85°C, 8 mol% catalyst, THF:H2O 8:2) to maximize yield (>80%) .
  • Impurity Profiling : LC-MS tracks byproducts (e.g., dehalogenated intermediates); scavenger resins (e.g., QuadraPure™) remove Pd catalysts .

Q. How does the trifluoromethylpyridine-pyrrolidine moiety influence target binding in molecular docking studies?

  • Methodological Answer :
  • Docking Protocols :

Prepare ligand structures with OpenBabel (MMFF94 charges).

Use AutoDock Vina for rigid/flexible docking (grid box centered on active site).

  • Key Interactions :
  • CF3 Group : Forms halogen bonds with Arg/Lys residues (e.g., ΔG ~ -9.2 kcal/mol).
  • Pyrrolidine Nitrogen : Hydrogen bonds with Asp/Glu side chains.
  • Validation : Compare docking scores (RMSD <2 Å) with co-crystallized ligands in PDB entries (e.g., 6XK9 for kinase targets) .

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